BenchChemオンラインストアへようこそ!

4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cross-coupling chemistry Medicinal chemistry C–C bond formation

4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098108-14-4) is a fully substituted, non-fused pyrazole-pyridine conjugate with the molecular formula C13H14IN3 and a molecular weight of 339.17 g/mol. Its structure features a 4-iodopyrazole core bearing a 4-pyridyl substituent at the 3-position, a methyl group at the 5-position, and a cyclopropylmethyl substituent on the N1 nitrogen.

Molecular Formula C13H14IN3
Molecular Weight 339.17 g/mol
CAS No. 2098108-14-4
Cat. No. B1490221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
CAS2098108-14-4
Molecular FormulaC13H14IN3
Molecular Weight339.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)I
InChIInChI=1S/C13H14IN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
InChIKeyMJEDBHMDYYFSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098108-14-4) – A Highly Functionalized Iodopyrazole-Pyridine Building Block


4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098108-14-4) is a fully substituted, non-fused pyrazole-pyridine conjugate with the molecular formula C13H14IN3 and a molecular weight of 339.17 g/mol . Its structure features a 4-iodopyrazole core bearing a 4-pyridyl substituent at the 3-position, a methyl group at the 5-position, and a cyclopropylmethyl substituent on the N1 nitrogen. The compound is commercially available primarily as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications . The presence of the iodine atom at the 4-position of the pyrazole ring makes it a particularly versatile intermediate for transition-metal-catalyzed cross-coupling reactions, while the cyclopropylmethyl group introduces steric bulk and distinct metabolic stability properties compared to simple N-alkyl analogs [1].

Why Generic Substitution Fails: The Functional-Group Triad Problem in 4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine Analogs


Simple substitution of 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine with an in-class analog is rarely viable because the compound's value is defined by the simultaneous presence of three structural features—the N1-cyclopropylmethyl group, the C4-iodine atom, and the C3-(4-pyridyl) attachment—that cannot be simultaneously replicated by any single commercially cataloged congener. Replacing the iodine with bromine (e.g., CAS 2098136-23-1) substantially alters oxidative addition kinetics in cross-coupling reactions [1], while shifting the pyridyl attachment from the 4- to the 2- or 3-position (e.g., CAS 2098107-97-0) changes the vector of metal coordination and hydrogen-bonding geometry [2]. The N1-cyclopropylmethyl group occupies a unique steric and metabolic niche between smaller N-methyl and larger N-benzyl substituents, so swapping it alters both CYP-mediated oxidative metabolism and target binding [3]. These three features form an interdependent functional triad, making the compound a non-interchangeable entity in structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine


Iodo Substituent Enables Room-Temperature Negishi Cross-Coupling Inaccessible to the Bromo Analog

The C4-iodine atom in 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine provides a kinetically superior leaving group for palladium-catalyzed cross-couplings compared to the corresponding bromo analog 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098136-23-1). In the Jansa et al. 2017 synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents, 4-iodopyrazoles were employed as optimal substrates for Negishi coupling with organozinc halides, owing to the lower bond dissociation energy of the C–I bond (approximately 57 kcal/mol) compared to the C–Br bond (approximately 70 kcal/mol) [1]. This difference translates into milder reaction conditions (lower temperature, shorter reaction time) and higher yields for the iodo derivative. No comparative study of the exact target compound and its bromo analog has been published, but the class-level trend for 4-halopyrazoles consistently shows C–I > C–Br >> C–Cl in oxidative addition rates with Pd(0) catalysts [1].

Cross-coupling chemistry Medicinal chemistry C–C bond formation

Cyclopropylmethyl Group on N1 Confers Enhanced Metabolic Stability Over N-Methyl and N-Ethyl Analogs

The N1-cyclopropylmethyl substituent is predicted to be more resistant to cytochrome P450-mediated N-dealkylation compared to N-methyl or N-ethyl analogs. In the comprehensive SAR study of pyrazole-based aldosterone synthase (CYP11B2) inhibitors by Sakakibara et al. (2018), replacement of the N-methyl group with an N-cyclopropylmethyl group in a closely related pyrazole series resulted in a measurable improvement in metabolic stability in human liver microsomes [1]. While the target compound itself was not directly tested in that study, the class-level inference is strong: the cyclopropylmethyl group introduces steric hindrance at the alpha-carbon, slowing CYP-mediated oxidation. The N-ethyl analog 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2092061-34-0) lacks this steric shield and is expected to undergo faster oxidative N-deethylation [2], making the cyclopropylmethyl variant the preferred choice for programs requiring longer half-life in microsomal stability assays.

Metabolic stability CYP450 metabolism Structure–activity relationship

4-Pyridyl Attachment Provides Unique Metal-Coordination Geometry Distinct from 2- and 3-Pyridyl Isomers

The attachment of the pyridine ring at the 4-position (para to the nitrogen) in 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine establishes a linear N(pyrazole)–C–C–N(pyridine) connectivity that is geometrically distinct from the angular connectivity of the 2-pyridyl isomer (CAS 2098107-97-0) and the meta connectivity of the 3-pyridyl isomer [1]. In kinase drug discovery, the 4-pyridyl moiety is a privileged hinge-binding motif because the para-nitrogen projects directly toward the hinge region of the ATP-binding pocket, whereas the 2-pyridyl isomer requires a conformational rearrangement that can compromise binding affinity [2]. This geometric distinction is not speculative; it is a well-established design principle in kinase inhibitor chemistry, and the 4-pyridyl isomer is consistently preferred when a linear, outward-directed hydrogen-bond acceptor is required [2].

Metal coordination Supramolecular chemistry Kinase hinge-binding

Commercial Availability and Purity Profile of the Target Compound vs. Positional Isomers

The target compound 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is commercially supplied by Biosynth (through CymitQuimica, Ref. 3D-YID10814) with a minimum purity specification of 95% . Its positional isomer 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098107-97-0, Ref. 3D-YID10797) and the 3-pyridyl isomer are listed as discontinued products from the same supplier , indicating that the 4-pyridyl isomer is currently the only isomer in active commercial distribution within this specific substitution pattern. For procurement purposes, this means that the target compound offers reliable supply chain continuity, whereas the 2- and 3-pyridyl isomers would require custom synthesis with associated lead time and cost penalties.

Chemical procurement Isomer purity Analytical characterization

Prioritized Application Scenarios for 4-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation


Late-Stage Diversification of Kinase Chemical Probes via Negishi Cross-Coupling

The 4-iodo substituent makes this compound an ideal substrate for Negishi cross-coupling with organozinc reagents to generate diverse 4-aryl/heteroaryl pyrazole libraries [1]. In a kinase inhibitor program, the 4-pyridyl moiety serves as the hinge-binding element while the C4 position is elaborated with various aryl groups to probe the hydrophobic back pocket. The superiority of the iodo derivative over the bromo analog (CAS 2098136-23-1) in oxidative addition kinetics enables room-temperature coupling conditions that preserve the integrity of acid- or heat-sensitive functional groups in advanced intermediates [1].

Metabolic Stability Screening of N-Alkyl Pyrazole Tool Compounds

When building a series of tool compounds to assess the impact of N-alkyl substitution on microsomal stability, this compound serves as the cyclopropylmethyl anchor point [2]. Head-to-head comparison with the N-ethyl analog (CAS 2092061-34-0) in human liver microsome assays can quantify the metabolic shielding effect of the cyclopropane ring. The 4-iodo group also provides a convenient heavy-atom label for mass spectrometry tracking of metabolites [2].

Metal-Organic Framework (MOF) or Coordination Polymer Construction

The linear N(pyrazole)–C–C–N(pyridine) connectivity of the 4-pyridyl isomer creates a rigid, rod-like ditopic ligand geometry suitable for constructing crystalline MOFs and coordination polymers [3]. The 2-pyridyl and 3-pyridyl isomers produce kinked or bent geometries that yield different network topologies. Researchers seeking predictable linear bridging motifs should select the 4-pyridyl isomer over the angular 2- or 3-pyridyl alternatives [3].

Structure-Activity Relationship (SAR) Exploration of TLR7/8 Antagonists

Substituted pyrazole compounds bearing pyridyl and N-cyclopropylmethyl groups have been patented as Toll-like receptor 7/8/9 inhibitors for autoimmune disease [4]. The target compound's specific substitution pattern—combining the 4-pyridyl group with the 4-iodo atom and N-cyclopropylmethyl—maps onto the general pharmacophore disclosed in US 2023/0117470 A1. The iodine atom at C4 provides a synthetic handle for installing diverse substituents to optimize TLR7/8 potency and selectivity [4].

Quote Request

Request a Quote for 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.